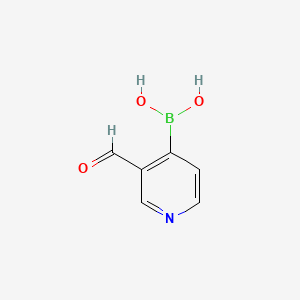
(3-甲酰基吡啶-4-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Formylpyridin-4-YL)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They have been widely studied in medicinal chemistry, mainly due to their potential in the synthesis of diverse and complex small molecules . They are generally considered non-toxic .
Molecular Structure Analysis
The molecular structure of “(3-Formylpyridin-4-YL)boronic acid” can be found in various databases such as ChemSpider . The molecular formula is C6H6BNO3 .
Chemical Reactions Analysis
Boronic acids, including “(3-Formylpyridin-4-YL)boronic acid”, play an exquisite role in synthetic chemistry. Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Formylpyridin-4-YL)boronic acid” can be found in databases such as ChemSpider .
科学研究应用
Sensing Applications
Boronic acids, including (3-Formylpyridin-4-YL)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This could potentially include (3-Formylpyridin-4-YL)boronic acid, though specific studies would need to be conducted.
Protein Manipulation and Modification
Boronic acids have been shown to interact with proteins, allowing for their manipulation and cell labelling . This opens up potential applications for (3-Formylpyridin-4-YL)boronic acid in protein research.
Separation Technologies
Boronic acids have been used in separation technologies . Given the unique properties of (3-Formylpyridin-4-YL)boronic acid, it could potentially be used in similar applications.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . (3-Formylpyridin-4-YL)boronic acid could potentially be used in this area, though specific studies would need to be conducted.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The relatively stable, readily prepared, and generally environmentally benign nature of organoboron reagents, such as (3-Formylpyridin-4-YL)boronic acid, make them ideal for use in this reaction .
Electrophilic Trapping of Arylmetal Intermediates
Borate esters, which can be derived from boronic acids, have been used for electrophilic trapping of arylmetal intermediates . This suggests another potential application for (3-Formylpyridin-4-YL)boronic acid.
Fluorescent Sensing
Another potential application of (3-Formylpyridin-4-YL)boronic acid could be in fluorescent sensing. Boronic acids have been combined with other compounds to create fluorescent sensors .
未来方向
The relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly, has been reinforced . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
属性
IUPAC Name |
(3-formylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXIXLWRUSRAGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678183 |
Source


|
| Record name | (3-Formylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Formylpyridin-4-YL)boronic acid | |
CAS RN |
1256355-58-4 |
Source


|
| Record name | B-(3-Formyl-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

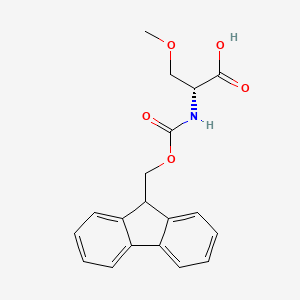

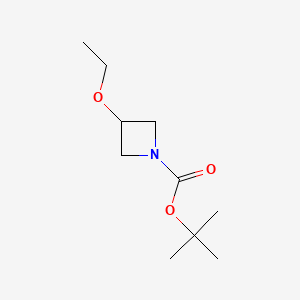




![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)
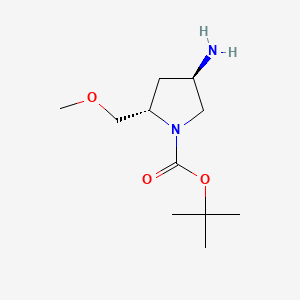
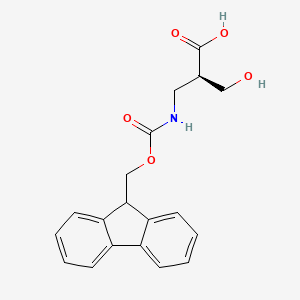

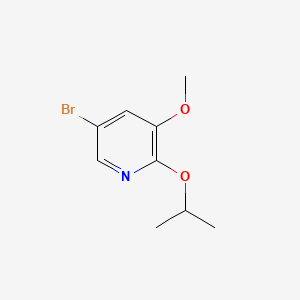

![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)